molecular formula H2MgO2 B1148283 Milk of magnesia CAS No. 1909-42-8

Milk of magnesia

Cat. No. B1148283
CAS RN: 1909-42-8
M. Wt: 58.32
InChI Key:
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Patent
US04606838

Procedure details

A dispersion of magnesium hydroxide (4.20 mmol) was prepared by dissolving magnesium sulfate (0.505 g, 4.20 mmol) 20 ml water and adding 8.4 mmol of 1N sodium hydroxide (0.336 g, 8.40 mmol). To this stirred dispersion was added in one portion a solution of 4-hexyloxyperoxybenzoic acid (2.00 g, 8.40 mmol) in 30 mL ethyl acetate. The resulting mixture was stirred for 15 minutes and the precipitated solid collected by filtration and washed with water and then ethyl acetate. Air drying afforded 1.9 g of magnesium bis(4-hexyloxyperoxybenzoate), AvO (see Example IV) 4.58%, melting point decomposes at from 90°-210° C., liquifies at from 210°-220° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.336 g
Type
reactant
Reaction Step Two
Name
4-hexyloxyperoxybenzoic acid
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=[O:2].[Mg+2:6].[OH-].[Na+].[CH2:9]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][OH:23])=[O:21])=[CH:18][CH:17]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(OCC)(=O)C>[OH-:2].[Mg+2:6].[OH-:15].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([O:22][O-:23])=[O:21])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20](=[O:21])[O:22][O-:23])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Mg+2:6] |f:0.1,2.3,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
0.336 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
4-hexyloxyperoxybenzoic acid
Quantity
2 g
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(C(=O)OO)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Air drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C(=O)O[O-])C=C1.C(CCCCC)OC1=CC=C(C(O[O-])=O)C=C1.[Mg+2]
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04606838

Procedure details

A dispersion of magnesium hydroxide (4.20 mmol) was prepared by dissolving magnesium sulfate (0.505 g, 4.20 mmol) 20 ml water and adding 8.4 mmol of 1N sodium hydroxide (0.336 g, 8.40 mmol). To this stirred dispersion was added in one portion a solution of 4-hexyloxyperoxybenzoic acid (2.00 g, 8.40 mmol) in 30 mL ethyl acetate. The resulting mixture was stirred for 15 minutes and the precipitated solid collected by filtration and washed with water and then ethyl acetate. Air drying afforded 1.9 g of magnesium bis(4-hexyloxyperoxybenzoate), AvO (see Example IV) 4.58%, melting point decomposes at from 90°-210° C., liquifies at from 210°-220° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.336 g
Type
reactant
Reaction Step Two
Name
4-hexyloxyperoxybenzoic acid
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=[O:2].[Mg+2:6].[OH-].[Na+].[CH2:9]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][OH:23])=[O:21])=[CH:18][CH:17]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(OCC)(=O)C>[OH-:2].[Mg+2:6].[OH-:15].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([O:22][O-:23])=[O:21])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20](=[O:21])[O:22][O-:23])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Mg+2:6] |f:0.1,2.3,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
0.336 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
4-hexyloxyperoxybenzoic acid
Quantity
2 g
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(C(=O)OO)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Air drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C(=O)O[O-])C=C1.C(CCCCC)OC1=CC=C(C(O[O-])=O)C=C1.[Mg+2]
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.